lithium(1+)4-chloro-1H-1,3-benzodiazole-2-carboxylate
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Overview
Description
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a lithium ion, a chloro substituent at the 4-position, and a carboxylate group at the 2-position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzodiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used for nucleophilic substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-benzodiazole derivative .
Scientific Research Applications
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-1,3-benzodiazole-2-carboxylate: Similar structure but with a bromo substituent instead of chloro.
1-Methyl-1H-1,3-benzodiazole-2-carboxylate: Similar structure but with a methyl group instead of chloro.
Uniqueness
Lithium(1+) 4-chloro-1H-1,3-benzodiazole-2-carboxylate is unique due to the presence of the lithium ion, which can impart distinct electronic properties and reactivity compared to other benzodiazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C8H4ClLiN2O2 |
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Molecular Weight |
202.5 g/mol |
IUPAC Name |
lithium;4-chloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
OBVCXFKFVVAQAQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)[O-] |
Origin of Product |
United States |
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